3-Bromo-2-nitrothieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-nitrothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The presence of both bromine and nitro functional groups in the molecule makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-Bromo-2-nitrothieno[2,3-b]pyridine typically involves the bromination and nitration of thieno[2,3-b]pyridine derivatives. One common method includes the following steps:
Bromination: Thieno[2,3-b]pyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-2-nitrothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of diverse derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
3-Bromo-2-nitrothieno[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic molecules.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitrothieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators by interacting with specific molecular targets. For example, thieno[2,3-b]pyridine derivatives have been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Bromo-2-nitrothieno[2,3-b]pyridine can be compared with other thieno[2,3-b]pyridine derivatives, such as:
2-Amino-3-bromo-thieno[2,3-b]pyridine: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.
3-Bromo-2-chlorothieno[2,3-b]pyridine:
The unique combination of bromine and nitro functional groups in this compound makes it a versatile compound with distinct properties and applications.
Properties
CAS No. |
53399-40-9 |
---|---|
Molecular Formula |
C7H3BrN2O2S |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
3-bromo-2-nitrothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-4-2-1-3-9-6(4)13-7(5)10(11)12/h1-3H |
InChI Key |
SEVJRSVBTAQVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.